1-[(2,5-Dibromophenyl)sulfonyl]-2-ethylpiperidine
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Overview
Description
1-[(2,5-Dibromophenyl)sulfonyl]-2-ethylpiperidine is a chemical compound that features a piperidine ring substituted with an ethyl group and a 2,5-dibromobenzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,5-Dibromophenyl)sulfonyl]-2-ethylpiperidine typically involves the reaction of 2,5-dibromobenzenesulfonyl chloride with 2-ethylpiperidine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:
Preparation of 2,5-Dibromobenzenesulfonyl Chloride: This can be synthesized by sulfonation of 2,5-dibromobenzene using chlorosulfonic acid.
Reaction with 2-Ethylpiperidine: The 2,5-dibromobenzenesulfonyl chloride is then reacted with 2-ethylpiperidine in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include continuous flow reactions and the use of automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
1-[(2,5-Dibromophenyl)sulfonyl]-2-ethylpiperidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms on the benzene ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The sulfonyl group can participate in redox reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions typically occur under mild conditions with the use of a base.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atoms can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
1-[(2,5-Dibromophenyl)sulfonyl]-2-ethylpiperidine has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Medicine: Research into its potential as a pharmaceutical intermediate or active compound.
Industry: Use in the development of new materials or as a reagent in industrial chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2,5-Dibromophenyl)sulfonyl]-2-ethylpiperidine involves its interaction with molecular targets through its functional groups. The sulfonyl group can form strong interactions with various biological molecules, while the piperidine ring can interact with receptors or enzymes. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,5-Dibromobenzenesulfonyl Chloride: A precursor in the synthesis of 1-[(2,5-Dibromophenyl)sulfonyl]-2-ethylpiperidine.
2-Ethylpiperidine: Another precursor used in the synthesis.
Other Sulfonyl-Substituted Piperidines: Compounds with similar structures but different substituents on the piperidine ring or benzene ring.
Uniqueness
This compound is unique due to the presence of both the 2,5-dibromobenzenesulfonyl group and the ethyl-substituted piperidine ring. This combination of functional groups provides distinct chemical and physical properties, making it valuable for specific research applications.
Properties
IUPAC Name |
1-(2,5-dibromophenyl)sulfonyl-2-ethylpiperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Br2NO2S/c1-2-11-5-3-4-8-16(11)19(17,18)13-9-10(14)6-7-12(13)15/h6-7,9,11H,2-5,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLKKGTPDAYAHFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1S(=O)(=O)C2=C(C=CC(=C2)Br)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Br2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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